molecular formula C30H42N4O3 B11599295 3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)

3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)

Cat. No.: B11599295
M. Wt: 506.7 g/mol
InChI Key: BKERYACZXKPAGW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including urea, carbamoyl, and ether groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Urea Group: This step involves the reaction of an amine with an isocyanate to form the urea linkage.

    Introduction of the Carbamoyl Group: This can be achieved by reacting an amine with a carbamoyl chloride.

    Ether Formation: The ether group can be introduced through a Williamson ether synthesis, involving the reaction of an alkoxide with a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl groups.

    Reduction: Reduction reactions could target the urea or carbamoyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

Potential medical applications could include its use as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industry, this compound could be used in the production of polymers, coatings, or other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea: A simpler urea derivative with different chemical properties.

    Carbamazepine: A compound with a carbamoyl group, used as an anticonvulsant.

    Benzyl Ether: A compound with an ether linkage, used in organic synthesis.

Uniqueness

The uniqueness of 3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[22

Properties

Molecular Formula

C30H42N4O3

Molecular Weight

506.7 g/mol

IUPAC Name

3-(2-methylphenyl)-1-[2-[(2-methylphenyl)carbamoylamino]ethyl]-1-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]urea

InChI

InChI=1S/C30H42N4O3/c1-21-10-6-8-12-24(21)32-27(35)31-16-17-34(28(36)33-25-13-9-7-11-22(25)2)18-19-37-26-20-23-14-15-30(26,5)29(23,3)4/h6-13,23,26H,14-20H2,1-5H3,(H,33,36)(H2,31,32,35)

InChI Key

BKERYACZXKPAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN(CCOC2CC3CCC2(C3(C)C)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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